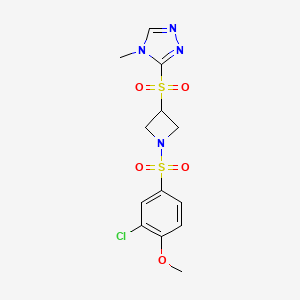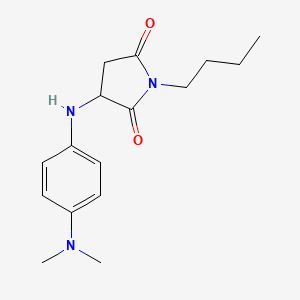
1-丁基-3-((4-(二甲基氨基)苯基)氨基)吡咯烷-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione”, also known as BDP, is a compound that has been extensively studied in recent years due to its promising potential. It has a molecular formula of C16H23N3O2 and a molecular weight of 289.379. The molecule contains a total of 45 bonds, including 22 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aromatic), 1 tertiary amine (aromatic), and 1 imide .
Molecular Structure Analysis
The molecular structure of “1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring and a six-membered aromatic ring . The molecule also contains a secondary aromatic amine, a tertiary aromatic amine, and an imide .
Chemical Reactions Analysis
While specific chemical reactions involving “1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione” are not detailed in the literature, pyrrolidine compounds are known to be versatile in chemical reactions . They are often used by medicinal chemists to obtain compounds for the treatment of human diseases .
科学研究应用
Drug Discovery
The compound belongs to the class of pyrrolidine derivatives, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this class of compounds is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Kinase Inhibition
Some pyrrolidine derivatives have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .
Anticonvulsant Activity
The non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Anti-Inflammatory Agents
Pyrrole-2,5-dione derivatives are known for their wide range of pharmacological properties, including anti-inflammatory activities . The anti-inflammatory activity of these compounds was examined by both an anti-proliferative study and a production study on the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in anti-CD3 antibody- or lipopolysaccharide-stimulated human peripheral blood mononuclear cell (PBMC) cultures .
Antibacterial Activity
The antibacterial activity of pyrrole-2,5-dione derivatives against Staphylococcus aureus, Enterococcus faecalis, Micrococcus luteus, Esherichia coli, Pseudomonas aeruginosa, Yersinia enterocolitica, Mycobacterium smegmatis and Nocardia corralina strains was determined using the broth microdilution method .
Structural Studies
Structural studies of pyrrole-2,5-dione derivatives revealed the presence of distinct Z and E stereoisomers in the solid state and the solution .
未来方向
Pyrrolidine compounds, including “1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione”, have been extensively studied in recent years due to their promising potential. They are considered a potential source of biologically active compounds and are often used in the design of new compounds with different biological profiles . Therefore, future research may continue to explore this scaffold to its maximum potential against several diseases or disorders .
作用机制
Biochemical Pathways
Compounds that inhibit carbonic anhydrase enzymes can affect a variety of physiological processes, as these enzymes play a role in maintaining ph balance, helping transport carbon dioxide from tissues to the lungs, and other processes .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Inhibition of carbonic anhydrase enzymes can lead to a decrease in the rate of carbon dioxide transport and other physiological changes .
属性
IUPAC Name |
1-butyl-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-4-5-10-19-15(20)11-14(16(19)21)17-12-6-8-13(9-7-12)18(2)3/h6-9,14,17H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOAOQLOOYIDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

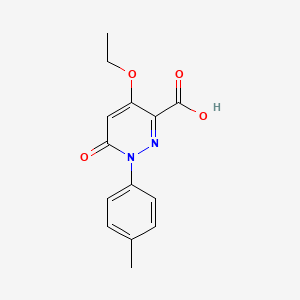
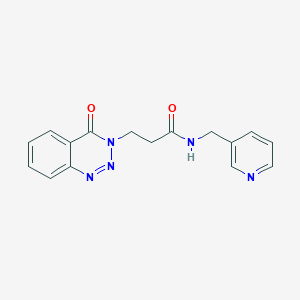
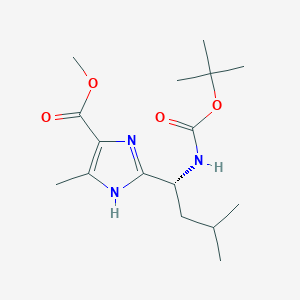
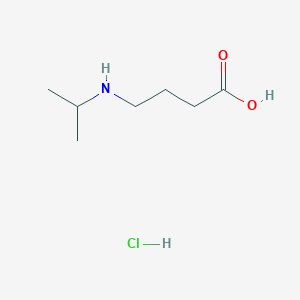
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2682782.png)

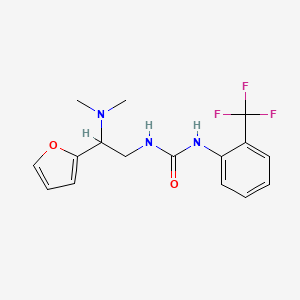
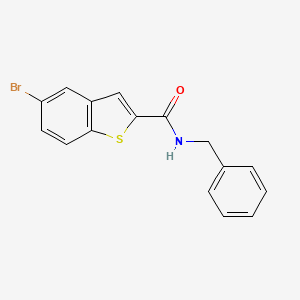
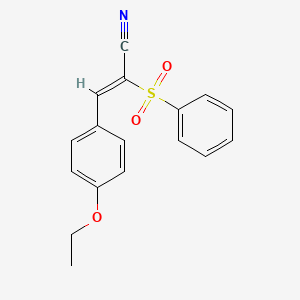

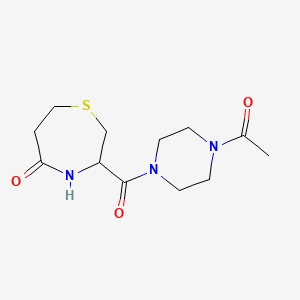

![methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2682796.png)
